![molecular formula C16H16ClNO B2843175 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol CAS No. 1232821-79-2](/img/structure/B2843175.png)
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is defined by its molecular formula, C16H16ClNO . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” include a molecular weight of 273.76 . More specific properties such as melting point, boiling point, solubility, etc., would require additional data.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
This compound is a type of Schiff base, known for its easy synthesis through the condensation reaction of amines with aldehydes. Schiff bases like 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol are characterized using various techniques such as NMR, FTIR, and mass spectroscopy. These compounds have been studied for their crystal structures, quantum chemical properties, and corrosion inhibition potentials. For instance, the synthesis and crystal structures of similar Schiff base compounds have been explored, demonstrating their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. The electrochemical methods showed that these molecules impart high resistance to electron flow across the metal–electrolyte platform, behaving as mixed-type inhibitors (Elemike et al., 2017).
Corrosion Inhibition
The synthesized Schiff base compounds have demonstrated promising corrosion inhibition properties. Their application on mild steel in hydrochloric acid solution showed significant inhibition efficiency, suggesting their potential in protecting metallic materials against corrosion. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective film that impedes corrosion. Quantum chemical calculations and thermodynamic studies further support the adsorption and inhibition abilities of these molecules, indicating a chemisorption mechanism for some while others involve competitive physisorption and chemisorption mechanisms (Elemike et al., 2017).
Zukünftige Richtungen
The future directions for the research on “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” and similar compounds could involve further exploration of their biological activity. This could include their antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .
Eigenschaften
IUPAC Name |
4-chloro-2-[(4-ethylphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-12-3-5-13(6-4-12)10-18-11-14-9-15(17)7-8-16(14)19/h3-9,11,19H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRPPSBVMDPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

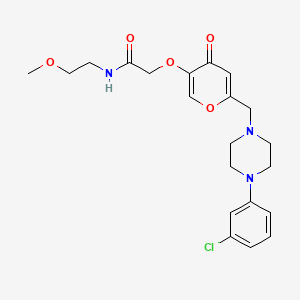

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)
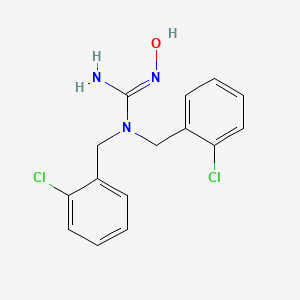

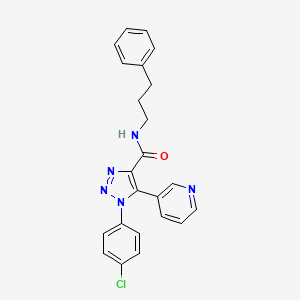

![2-[[5-(2,5-Difluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2843108.png)
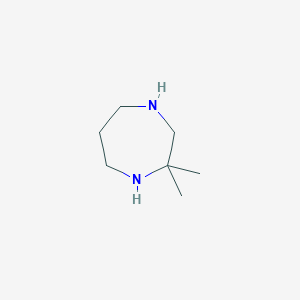

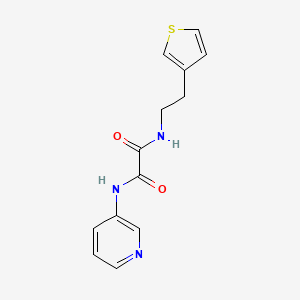

![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)